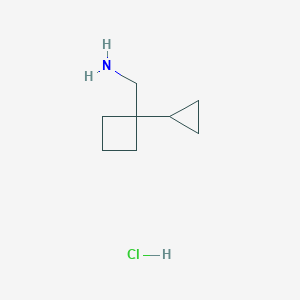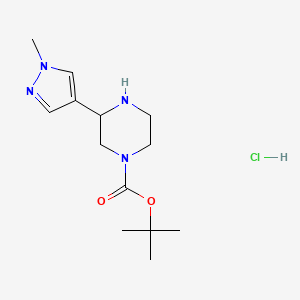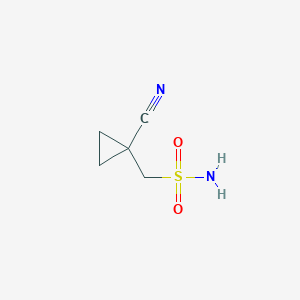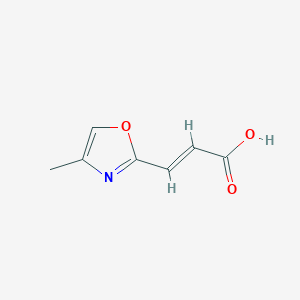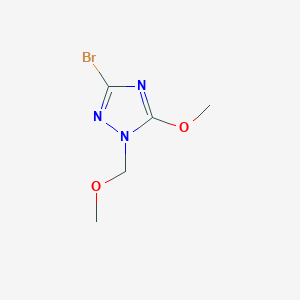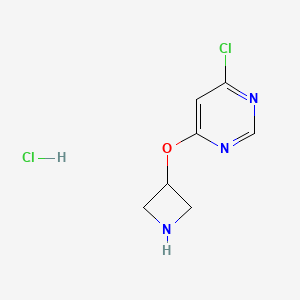
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
説明
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 1555656-45-5 . It has a molecular weight of 226.12 and its IUPAC name is 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline . It is stored at room temperature and is in powder form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . This procedure provides direct access to 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis
The InChI code for 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C10H12BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 . The Canonical SMILES string is CC1=CC2=C(CCNC2)C(=C1)Br .Chemical Reactions Analysis
The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines can be achieved through various multicomponent reactions . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly highlighted .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.11 g/mol . It has a topological polar surface area of 12 Ų . The compound is a solid at room temperature .科学的研究の応用
Medicinal Chemistry and Drug Design
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline: serves as a valuable scaffold in medicinal chemistry. Its structural similarity to natural alkaloids makes it a prime candidate for the synthesis of novel compounds with potential therapeutic applications. For instance, analogs of this compound have been explored for their biological activities against various pathogens and neurodegenerative disorders . The bromine atom present in the compound provides a site for further functionalization, allowing chemists to modify the molecule to enhance its biological activity or alter its pharmacokinetic properties.
Antibacterial Agents
The compound has been utilized in the synthesis of derivatives that exhibit antibacterial properties. A study mentioned the creation of a novel compound that was evaluated for its antibacterial property against eight pathogenic bacterial strains . This highlights the potential of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline as a precursor in developing new antibacterial agents that could be effective against drug-resistant bacteria.
Anticancer Research
Research into anticancer agents has also involved this compound. Its derivatives can be designed to target specific pathways involved in cancer cell proliferation. The presence of the bromine atom allows for the possibility of creating prodrugs that release active anticancer agents within the tumor microenvironment .
Neurodegenerative Disease Treatment
The tetrahydroisoquinoline scaffold is structurally similar to various compounds that interact with the central nervous system. This makes 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline a potential starting point for the development of drugs aimed at treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Pharmacokinetic Modulation
Modifying drugs to improve their pharmacokinetic profiles is a crucial aspect of drug development. Derivatives of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline could be used to inhibit drug efflux transporters like P-glycoprotein, which often contributes to drug resistance by pumping drugs out of cells. Concurrent inhibition of P-glycoprotein and drug-metabolizing enzymes could enhance the bioavailability of therapeutic agents.
Synthetic Methodology Development
The compound is also significant in the field of synthetic chemistry. It can be used to develop new synthetic methodologies or improve existing ones. The Pictet-Spengler reaction, for example, is a classic method to synthesize tetrahydroisoquinolines, and derivatives like 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through modified versions of this reaction to yield a variety of biologically active compounds .
Safety and Hazards
作用機序
Target of Action
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
THIQ analogs are known to influence various biochemical pathways, leading to their diverse biological activities . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
特性
IUPAC Name |
5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLXOFQFQOLFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



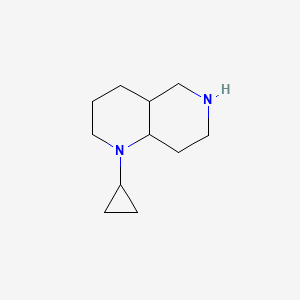

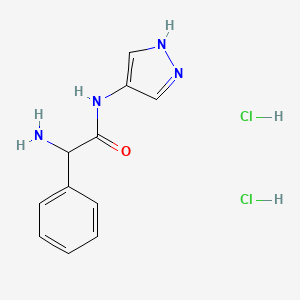
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
